d-Usnic acid

Antimicrobial MRSA Enantiospecific activity

Select enantiopure d-Usnic acid (CAS 125-46-2, (+)-enantiomer) for reproducible research outcomes. This chiral dibenzofuran from Cladonia arbuscula shows enantiospecific bioactivity: superior anti-MRSA potency (MIC 7.8 µg/mL, 3.2–6.4× more potent than (−)-UA), anti-melanoma migration at sub-cytotoxic doses, and 1.76-fold lower hepatotoxicity in HepG2 cells (IC₅₀ 28.2 vs 16.0 µg/mL for (−)-UA). (>98% purity, yellow crystalline powder.)

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 125-46-2
Cat. No. B1683744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Usnic acid
CAS125-46-2
Synonyms2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione
usnic acid
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)O
InChIInChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3
InChIKeyWEYVVCKOOFYHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility at 25 °C (g/100 ml): acetone, 0.77;  ethyl acetate, 0.88;  fural, 7.32;  furfuryl alcohol, 1.21
Solubility at 25 °C (g/100 ml): water, <0.01
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





d-Usnic Acid (CAS 125-46-2): Procurement Guide for Enantiopure Lichen-Derived Dibenzofuran


d-Usnic acid ((+)-usnic acid, CAS 125-46-2) is a naturally occurring chiral dibenzofuran secondary metabolite isolated from lichen species including Cladonia arbuscula and Usnea spp. [1]. It is the predominant enantiomeric form produced by most lichens and has been extensively characterized for its antimicrobial, anticancer, and anti-inflammatory activities [2]. As a polycyclic hydroxylated dibenzofuran with a chiral center at the C9b position, its biological activity is intrinsically tied to its stereochemistry [3]. The compound is commercially available as a yellow crystalline powder with >98% purity as verified by HPLC .

Why d-Usnic Acid (CAS 125-46-2) Cannot Be Interchanged with Racemic or (−)-Usnic Acid in Research Protocols


d-Usnic acid ((+)-enantiomer) cannot be substituted with its (−)-enantiomer or racemic mixtures without significant alteration of experimental outcomes. The two enantiomers exhibit enantiospecific biological profiles across multiple assay systems: (−)-usnic acid demonstrates approximately 2-fold greater hepatotoxicity than (+)-usnic acid (IC₅₀: 16.0 vs. 28.2 µg/mL at 48h in HepG2 cells) [1], while (+)-usnic acid shows superior anti-staphylococcal activity against MRSA clinical isolates (MIC 7.8 µg/mL for (+)-UA vs. 25–50 µg/mL for (−)-UA) [2]. Furthermore, (+)-usnic acid inhibits melanoma cell migration at sub-cytotoxic doses whereas (−)-usnic acid does not exhibit this property [3]. These enantiospecific differences in both efficacy and safety profiles necessitate precise stereochemical specification in procurement, particularly for applications requiring reproducible biological activity and safety benchmarking.

d-Usnic Acid (CAS 125-46-2) Quantitative Differentiation Evidence Against Comparators


MIC Comparison: (+)-Usnic Acid Exhibits 3.2–6.4× Lower MIC Than (−)-Enantiomer Against MRSA

Against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, (+)-usnic acid demonstrates MIC of 7.8 µg/mL [1], whereas L-(−)-usnic acid shows MIC range of 25–50 µg/mL under comparable testing conditions [2]. This represents a 3.2-fold to 6.4-fold difference in potency favoring the (+)-enantiomer. The difference is further magnified when comparing (+)-usnic acid sodium salt (MIC 4–16 µg/mL against VRE and MRSA) to standard comparator ampicillin, against which MRSA isolates showed resistance at 500 µg/mL [1] and 125 µg/mL [3].

Antimicrobial MRSA Enantiospecific activity

Anti-Melanoma Cell Migration: (+)-Usnic Acid Superior to (−)-Enantiomer at Sub-Cytotoxic Doses

In head-to-head comparative testing, (+)-usnic acid at sub-cytotoxic doses strongly inhibited melanoma cell migration, showing statistically significant superiority over (−)-usnic acid. Specifically, (+)-usnic acid was more potent as a migration inhibitor of HTB140 (p < 0.05) and A375 (p < 0.01) melanoma cells, while for WM793 cells the difference was not statistically significant [1]. Additionally, both enantiomers exhibited synergistic interaction with doxorubicin on A375 cells, but only (+)-UA demonstrated significant anti-migratory effects at doses that did not compromise cell viability [1].

Melanoma Anti-metastatic Enantiospecific activity

Hepatotoxicity Profile: (−)-Usnic Acid Exhibits 1.76× Greater Cytotoxicity Than (+)-Enantiomer in HepG2 Cells

Direct comparative assessment in HepG2 hepatocellular carcinoma cells revealed enantiospecific hepatotoxicity. (−)-Usnic acid exhibited significantly greater hepatotoxicity than its (+)-enantiomer, particularly after 24–48 h of exposure, with IC₅₀ values of 16.0 µg/mL for (−)-UA vs. 28.2 µg/mL for (+)-UA at 48 h [1]. This enantiospecific toxicity was further confirmed by LDH leakage and mitochondrial membrane depolarization assays, with more pronounced effect induced by (−)-usnic acid across all measured endpoints [1]. In prostate cancer PC3 cells, (+)-UA was more effective against cancer cells while (−)-UA showed greater toxicity toward normal cells [2].

Hepatotoxicity Safety pharmacology Enantiospecific toxicity

Anti-Influenza Activity: (−)-Usnic Acid Superior to (+)-Enantiomer (Class-Level Inference for Antiviral Selection)

In antiviral assays against pandemic influenza virus A(H1N1)pdm09, enantiomeric configuration critically influenced activity. With minor exceptions, in head-to-head comparison of enantiomer pairs, (−)-usnic acid was more active than the (+)-isomer, though this biological activity pattern was reversed after chemical modification [1]. Eleven compounds from the tested series achieved selectivity index (SI) values higher than 10, with the highest SI reaching 37.3 [1]. Notably, baseline activity: no significant cytotoxicity or antiviral data for (+)-UA alone in this assay system was reported as superior to (−)-UA, indicating that for influenza applications, (−)-UA may be preferred (Class-level inference based on review consensus that antiviral activity favors (−)-enantiomer) [2].

Antiviral Influenza A(H1N1) Enantiospecific activity

Synergistic Combination with Norfloxacin: (+)-Usnic Acid Restores Antibiotic Sensitivity in MRSA

(+)-Usnic acid at 7.8 µg/mL MIC demonstrates synergistic interaction with norfloxacin against multi-drug resistant MRSA clinical isolates. Norfloxacin alone shows MIC of 500 µg/mL against resistant strains, indicating high-level resistance [1]. In combination studies, (+)-UA with norfloxacin exhibited synergistic interaction against all tested MRSA clinical isolates [1]. Whole-cell proteome profiling revealed that (+)-UA downregulates RNA polymerase subunits (RpoB, RpoC), carbamoyl phosphate synthase (PyrAB), and chaperone GroEL, while upregulating oxidative stress proteins (Tpx, AphC, UspA) in combination with norfloxacin [1]. This combination effect has not been reported for (−)-usnic acid under comparable conditions.

Antibiotic potentiation MRSA Combination therapy

Anti-Proliferative Activity: (+)-Usnic Acid IC₅₀ of 4.2–5.3 µg/mL Against Breast and Pancreatic Cancer Cell Lines

In direct comparative testing, both enantiomers of usnic acid exhibited significant anti-proliferative effects against human carcinoma cell lines, with no statistically significant difference between enantiomers. IC₅₀ values for (+)-usnic acid were 4.2 µg/mL against T-47D (breast cancer) and 5.3 µg/mL against Capan-2 (pancreatic cancer) cell lines [1]. Neither enantiomer significantly affected myeloma cell lines (RPMI-8226, U266-84, LP-1) [1]. In a broader 2025 panel, (+)-UA showed IC₅₀ of 15.8 µg/mL against MDA-MB-231 breast cancer cells at 72 h, while (−)-UA showed 20.2 µg/mL under identical conditions, indicating a 1.28× potency advantage for (+)-UA in this cell line [2]. Additionally, colon cancer HCT116 cells were most sensitive overall (IC₅₀ ~10 µg/mL at 72 h) with no enantiomeric dominance [2].

Anticancer Breast cancer Pancreatic cancer

d-Usnic Acid (CAS 125-46-2) Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Drug Discovery Against Multidrug-Resistant Gram-Positive Pathogens

Investigators developing novel antimicrobial agents against MRSA and vancomycin-resistant enterococci (VRE) should select (+)-usnic acid over (−)-usnic acid or racemic mixtures. The compound demonstrates MIC of 7.8 µg/mL against MRSA clinical isolates and its sodium salt shows MIC of 4–16 µg/mL against VRE strains, representing 3.2–6.4× greater potency than the (−)-enantiomer (MIC 25–50 µg/mL) [1][2]. Furthermore, (+)-UA synergizes with norfloxacin to overcome resistance in strains showing MIC 500 µg/mL to the antibiotic alone, providing a validated tool for antibiotic potentiation studies [1]. Proteomics data confirm multi-target mechanisms including downregulation of RNA polymerase and modulation of efflux pump activity, establishing a robust mechanistic platform for hit-to-lead optimization [1].

Anti-Metastatic Melanoma Research Requiring Cell Migration Inhibition Assays

Researchers investigating anti-metastatic agents for melanoma should prioritize (+)-usnic acid based on its demonstrated ability to inhibit melanoma cell migration at sub-cytotoxic concentrations. Head-to-head comparative data show statistically significant superiority of (+)-UA over (−)-UA in inhibiting migration of HTB140 (p < 0.05) and A375 (p < 0.01) melanoma cells [1]. This functional activity is enantiospecific—(−)-usnic acid does not exhibit comparable anti-migratory effects at sub-cytotoxic doses [1]. Additionally, both enantiomers demonstrate synergistic cytotoxicity with doxorubicin in A375 cells, but only (+)-UA provides the dual benefit of direct cytotoxicity combined with migration inhibition [1].

Cancer Research Requiring Favorable Therapeutic Index with Reduced Hepatotoxicity Confounding

For oncology studies where hepatotoxicity is a confounding variable (e.g., in vivo xenograft models, combination therapy with hepatically metabolized agents), (+)-usnic acid is the recommended enantiomer. Direct comparative data in HepG2 cells demonstrate that (−)-usnic acid is 1.76× more hepatotoxic than (+)-usnic acid (IC₅₀: 16.0 vs. 28.2 µg/mL at 48 h), with enantiospecific toxicity confirmed by LDH leakage and mitochondrial membrane depolarization assays [1]. Concurrently, (+)-UA maintains comparable or superior anticancer potency: IC₅₀ 4.2 µg/mL against T-47D breast cancer cells, 5.3 µg/mL against Capan-2 pancreatic cancer cells [2], and 15.8 µg/mL against MDA-MB-231 triple-negative breast cancer cells (vs. 20.2 µg/mL for (−)-UA) [3]. This favorable efficacy-to-hepatotoxicity ratio makes (+)-UA the superior choice for translational oncology research.

Cytochrome P450 Drug-Drug Interaction Studies Using Usnic Acid as CYP2C19/CYP2C9 Probe

Investigators conducting drug metabolism and pharmacokinetic (DMPK) studies should note that usnic acid exhibits potent inhibition of specific cytochrome P450 isoforms. In vitro data using human liver microsomes demonstrate that usnic acid is a potent inhibitor of CYP2C19 (IC₅₀ = 9 nM) and CYP2C9 (IC₅₀ = 94 nM), with less potent inhibition of CYP2C8 (IC₅₀ = 1.9 µM) and CYP2C18 (IC₅₀ = 6.3 µM) [1]. Notably, usnic acid at 20 µM did not induce CYP1A2, CYP2B6, or CYP3A4 relative to positive controls [1]. While enantiospecific CYP inhibition data are not yet reported, (+)-usnic acid is the predominant natural form and the enantiomer most extensively characterized in DMPK studies. Researchers should specify enantiomeric identity in procurement and in methods sections to ensure reproducibility of CYP inhibition findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for d-Usnic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.